2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
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Overview
Description
Scientific Research Applications
Synthetic Chemistry Applications
Development of New Synthetic Methodologies : The compound has been utilized in the Vilsmeier–Haack formylation process, demonstrating its reactivity and potential in synthesizing novel nitrogen-containing heterocycles. This process highlights the compound's utility in generating diverse structural derivatives with potential applications in further chemical synthesis and drug development (Horváth et al., 1983).
Facilitating Cyclization Reactions : It serves as a precursor in cyclization reactions to produce heterocycles, such as pyrimido[4,5-d]pyrimidines. These reactions are crucial for constructing complex molecular structures that are often found in pharmaceutical agents, indicating its role in advancing synthetic organic chemistry (Hamed, 1992).
Material Science Applications
- Crystal Structure Analysis : Research into the crystal structure of related compounds, such as 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, provides insights into the molecular arrangement and hydrogen bonding patterns. This information is valuable for the design of new materials with specific properties, including pharmaceuticals and organic electronic materials (Anthal et al., 2014).
Medicinal Chemistry Applications
- Antibacterial Activity : Derivatives of pyrido[2,3-d]pyrimidin-4(1H)-ones, synthesized from related compounds, were evaluated for their antibacterial activity. This research underscores the potential of such compounds in developing new antibacterial agents, showcasing their importance in medicinal chemistry research (Narayana et al., 2009).
properties
IUPAC Name |
2-chloro-7,7-dimethyl-8,9-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-9(2)4-11-8-12-6(10)3-7(14)13(8)5-9/h3H,4-5H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJGJWIBHAZENY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=NC(=CC(=O)N2C1)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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